

2,3,5-Trifluorophenylboronic acid chemical properties

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Compound of Interest

Compound Name: *2,3,5-Trifluorophenylboronic acid*

Cat. No.: *B1308368*

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An In-depth Technical Guide to **2,3,5-Trifluorophenylboronic Acid**

Core Chemical Properties and Data

2,3,5-Trifluorophenylboronic acid is an organoboron compound recognized for its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its chemical structure, featuring a phenyl ring substituted with three electron-withdrawing fluorine atoms, imparts unique reactivity and desirable properties to the resulting molecules.

The physical and chemical properties of **2,3,5-Trifluorophenylboronic acid** are summarized below.

Property	Data	Reference(s)
CAS Number	247564-73-4	[2] [3] [4]
Molecular Formula	C ₆ H ₄ BF ₃ O ₂	[2] [3] [4]
Molecular Weight	175.90 g/mol	[2] [3] [4]
Appearance	White to off-white crystalline powder	[2] [5]
Melting Point	221 °C (decomposes)	[2] [3] [5]
Boiling Point	269.3 ± 50.0 °C (Predicted)	[5]
Density	1.44 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	6.26 ± 0.58 (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
Storage Conditions	Store at room temperature or 2-8°C, sealed in a dry environment	[2] [4] [5]

Applications in Research and Development

The unique electronic properties conferred by the fluorine atoms make **2,3,5-Trifluorophenylboronic acid** a valuable reagent in several fields.

- **Organic Synthesis:** It serves as a crucial intermediate for introducing a trifluorophenyl moiety into complex organic molecules.[\[1\]](#)[\[2\]](#)
- **Drug Development:** The presence of fluorine can enhance key pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[\[1\]](#) This compound is a reactant in the synthesis of biologically active molecules, including agonists for the human orphan G-protein coupled receptor GPR109a.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- **Materials Science:** It is utilized in the creation of specialized polymers, coatings, and liquid crystal materials, where the fluorinated group contributes to enhanced thermal stability and durability.[\[1\]](#)

- Suzuki-Miyaura Cross-Coupling: This is one of the most prominent applications, where the compound readily participates in palladium-catalyzed reactions to form carbon-carbon bonds, enabling the efficient synthesis of complex biaryl systems.^{[2][7]} The electron-withdrawing nature of the fluorine atoms influences the reactivity of the boronic acid in these coupling reactions.

Experimental Protocols

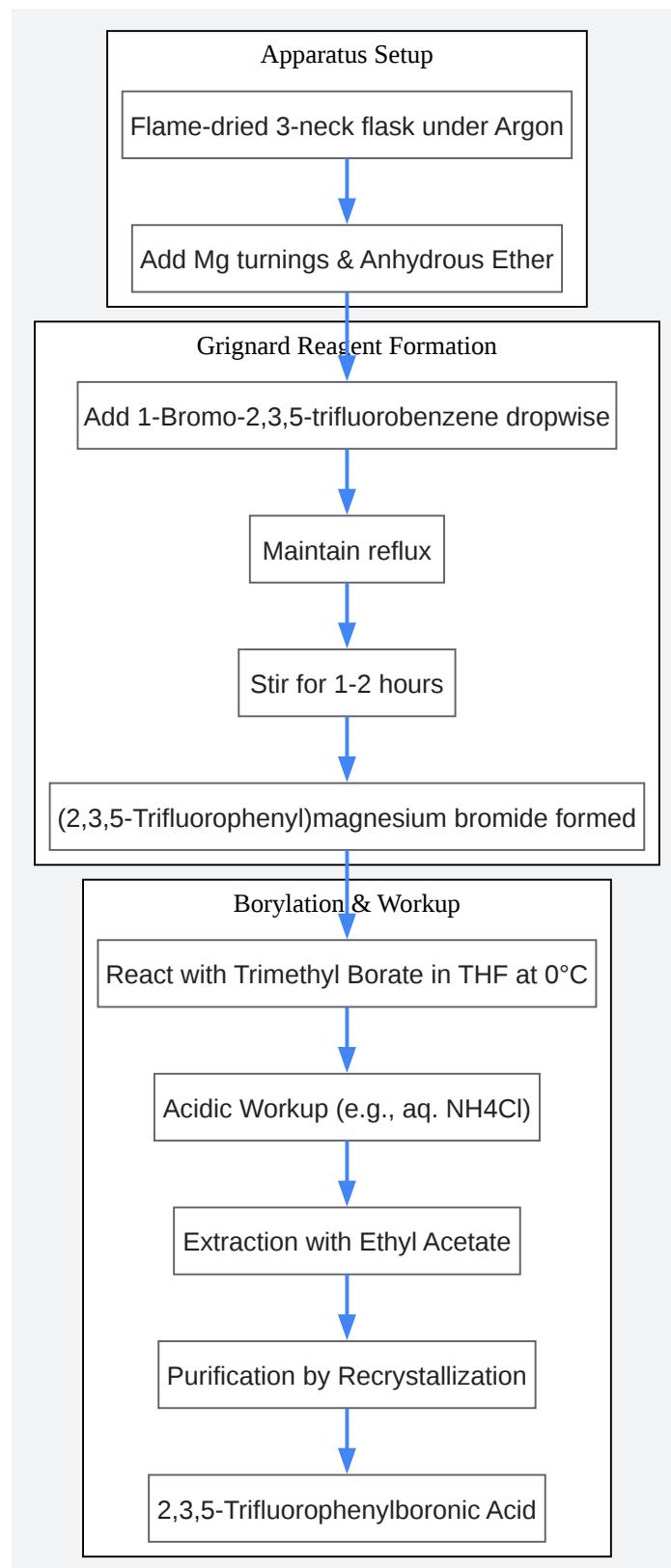
Synthesis of 2,3,5-Trifluorophenylboronic Acid via Grignard Reaction

This protocol is adapted from established methods for synthesizing similar fluorinated phenylboronic acids.^{[8][9]} It involves the formation of a Grignard reagent followed by reaction with a borate ester.

Methodology:

- Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
- Grignard Formation: Magnesium turnings are placed in the flask, and anhydrous diethyl ether is added to cover them. A crystal of iodine can be added as an initiator. The mixture is gently heated to reflux.
- Aryl Halide Addition: A solution of 1-bromo-2,3,5-trifluorobenzene in anhydrous ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.
- Borylation: In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. The prepared Grignard reagent solution is then transferred to this flask via a cannula.
- Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. It is then quenched by the slow addition of a saturated ammonium chloride solution or dilute hydrochloric acid.

- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **2,3,5-Trifluorophenylboronic acid**.



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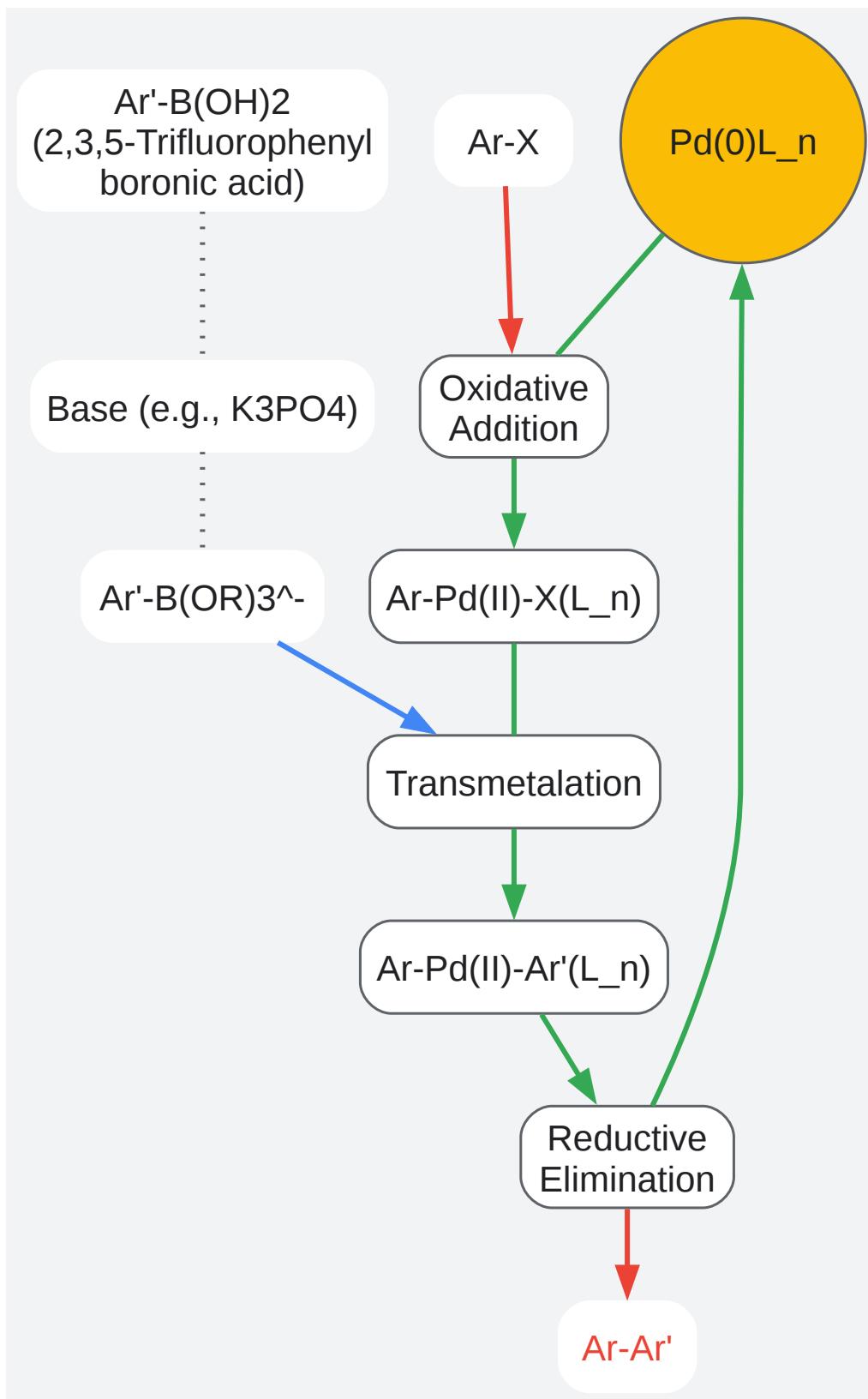
Caption: Synthesis workflow for **2,3,5-Trifluorophenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

2,3,5-Trifluorophenylboronic acid is a competent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[10][11]

Methodology:

- Reaction Setup: To a reaction vessel, add the aryl halide or triflate (1.0 eq.), **2,3,5-Trifluorophenylboronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$; 1-5 mol%), and a suitable ligand (e.g., a biarylphosphine like XPhos or a trialkylphosphine like PCy_3 ; 2-10 mol%).
- Solvent and Base: The vessel is purged with an inert gas. Degassed solvent (e.g., THF, dioxane, toluene) and an aqueous solution of a base (e.g., K_3PO_4 , K_2CO_3 , Cs_2CO_3 ; 2-3 eq.) are added.
- Reaction Execution: The mixture is heated (often between room temperature and 100°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.[10]
- Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified using silica gel column chromatography to yield the desired biaryl compound.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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